4,4-Difluoropiperidin-3-amine hydrochloride dihydrochloride

Description

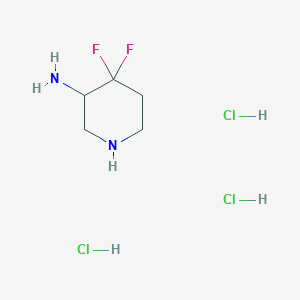

4,4-Difluoropiperidin-3-amine dihydrochloride is a fluorinated piperidine derivative with a molecular formula of C₅H₁₁Cl₂F₂N₂ (as inferred from structurally similar compounds in ). The compound features a piperidine ring substituted with two fluorine atoms at the 4- and 4-positions and an amine group at the 3-position, forming a dihydrochloride salt. Dihydrochloride salts, unlike monohydrochlorides, incorporate two molecules of hydrochloric acid (HCl) per molecule of the base compound, enhancing solubility and stability for pharmaceutical applications .

Properties

Molecular Formula |

C5H13Cl3F2N2 |

|---|---|

Molecular Weight |

245.5 g/mol |

IUPAC Name |

4,4-difluoropiperidin-3-amine;trihydrochloride |

InChI |

InChI=1S/C5H10F2N2.3ClH/c6-5(7)1-2-9-3-4(5)8;;;/h4,9H,1-3,8H2;3*1H |

InChI Key |

OPDDIOOZGZOUTH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1(F)F)N.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

SF₄-Mediated Fluorination

In this method, SF₄ gas is introduced into a solution of N-Boc-piperidinone under anhydrous conditions, often in the presence of hydrogen fluoride (HF). The reaction proceeds via nucleophilic substitution, replacing the ketone oxygen with fluorine atoms. However, this method faces critical challenges:

DAST-Based Fluorination

DAST, a milder fluorinating agent, offers improved safety over SF₄. The reaction with N-Boc-piperidinone occurs at −78°C in dichloromethane, achieving moderate yields (55–65%). Key limitations include:

- Byproduct formation : Elimination products such as 4-fluoropiperidine-3-ene-1-amine are observed in up to 20% yield.

- Cost : DAST is expensive at scale ($1,200–1,500/kg), making large-scale synthesis economically unviable.

Modern Synthesis Using Trifluorosulfenyl Morpholine

A patent-pending method (CN111116456B) employs trifluorosulfenyl morpholine as a fluorination reagent, addressing the drawbacks of SF₄ and DAST.

Reaction Mechanism

The process involves two stages:

- Fluorination : N-Boc-piperidinone reacts with trifluorosulfenyl morpholine in tetrahydrofuran (THF) at 0–5°C, yielding N-Boc-4,4-difluoropiperidine.

- Deprotection and Salt Formation : The Boc group is removed using hydrochloric acid (HCl) in dioxane, followed by precipitation with ethyl acetate to obtain the dihydrochloride salt.

Optimized Conditions and Performance

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (fluorination) |

| Solvent | THF/H₂O biphasic system |

| Molar Ratio | 1:1.2 (piperidinone:reagent) |

| Yield | 82–85% (isolated) |

| Purity | >99% (HPLC) |

Advantages :

- Safety : Trifluorosulfenyl morpholine is non-pyrophoric and stable at room temperature.

- Cost-Efficiency : Despite a higher reagent price ($1,800/kg), the reduced byproduct formation and simpler purification lower overall production costs by ~30% compared to DAST.

Chiral Synthesis of (R)-4,4-Difluoropiperidin-3-amine Dihydrochloride

Enantiomerically pure forms are critical for drug development. AChemBlock reports a 97% pure (R)-enantiomer synthesized via asymmetric catalysis.

Key Steps

- Chiral Resolution : A racemic mixture of 4,4-difluoropiperidin-3-amine is treated with L-tartaric acid to form diastereomeric salts, which are separated by fractional crystallization.

- Salt Formation : The resolved (R)-amine is reacted with HCl in ethanol to yield the dihydrochloride.

Performance Metrics

| Metric | Value |

|---|---|

| Enantiomeric Excess | >99% (Chiral HPLC) |

| Overall Yield | 68% |

| Purity | 97% |

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary routes:

| Method | Yield (%) | Purity (%) | Cost ($/kg) | Safety Profile |

|---|---|---|---|---|

| SF₄/HF | 40–50 | 85–90 | 950 | Poor (corrosive) |

| DAST | 55–65 | 90–95 | 1,300 | Moderate |

| Trifluorosulfenyl Morpholine | 82–85 | >99 | 1,100 | High |

| Chiral Resolution | 68 | 97 | 2,400 | High |

Industrial Recommendations :

- Large-scale : Trifluorosulfenyl morpholine method balances cost and efficiency.

- Preclinical R&D : Chiral synthesis is preferred for enantiopure API development.

Chemical Reactions Analysis

4,4-Difluoropiperidin-3-amine hydrochloride dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

It seems that the exact compound "4,4-Difluoropiperidin-3-amine hydrochloride dihydrochloride" is not widely documented in the provided search results. However, the search results do provide information on 4,4-difluoropiperidine derivatives and related compounds, as well as their applications.

4,4-Difluoropiperidine Derivatives

4,4-Difluoropiperidine derivatives are a class of compounds with potential pharmaceutical applications . These derivatives have been investigated for their use as antagonists of orexin receptors, which are involved in various disorders .

Orexin Receptor Antagonists

Orexin receptors, specifically Orexin-1 and Orexin-2, mediate orexin signaling, and the orexins themselves are cleavage products of prepro-orexin . Orexin receptor antagonists, such as 4,4-difluoro piperidine compounds, may be useful in treating obesity, sleep disorders, compulsive disorders, drug dependency, or schizophrenia .

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

4,4-Difluoropiperidine is a component in the development of neuronal nitric oxide synthase inhibitors . Introducing C-F bonds can improve the permeability of these inhibitors . For example, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride is a promising nNOS inhibitor with excellent potency for rat and human nNOS, as well as good permeability .

Mechanism of Action

The mechanism of action of 4,4-Difluoropiperidin-3-amine hydrochloride dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,4-Difluoropiperidin-3-amine dihydrochloride with analogous piperidine derivatives, focusing on structural features, salt forms, and pharmacological relevance:

Key Observations:

Fluorination Impact: The 4,4-difluoro substitution in the target compound may confer greater metabolic stability compared to non-fluorinated analogs like (3S)-piperidin-3-amine dihydrochloride .

Salt Form :

- Dihydrochloride salts generally exhibit higher aqueous solubility than hydrochloride salts due to the presence of two HCl molecules . This property is critical for oral bioavailability.

Biological Activity :

- While 4,4-difluoropiperidin-3-amine dihydrochloride lacks explicit activity data in the evidence, structurally related dihydrochloride compounds (e.g., Trifluoperazine dihydrochloride) show marked cytotoxicity, suggesting the importance of substituent groups in balancing efficacy and safety .

Physicochemical and Pharmacokinetic Considerations

- Solubility : Dihydrochloride salts like 4,4-difluoropiperidin-3-amine dihydrochloride are typically more soluble in polar solvents than free bases, facilitating formulation .

- Toxicity : Fluorinated piperidines may exhibit lower cytotoxicity compared to aromatic-substituted analogs (e.g., Trifluoperazine dihydrochloride) due to reduced off-target interactions .

Biological Activity

4,4-Difluoropiperidin-3-amine hydrochloride dihydrochloride is an emerging compound in medicinal chemistry, primarily recognized for its potential biological activities and therapeutic applications. This article synthesizes current research findings, case studies, and comparative analyses to elucidate its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C5H10ClF2N and a molecular weight of 209.06 g/mol. Its structure consists of a piperidine ring with two fluorine atoms at the 4-position and an amine group at the 3-position, which enhances its interaction with biological macromolecules due to increased hydrogen bonding capabilities.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms is believed to enhance the compound's stability and reactivity, allowing it to modulate the activity of specific proteins.

Interaction Studies

Preliminary studies indicate that this compound can influence enzyme activity or receptor binding. For instance, it has been investigated for its role as a selective inhibitor of human neuronal nitric oxide synthase (nNOS), showing promising potency with Ki values of 46 nM for rat nNOS and 48 nM for human nNOS .

Therapeutic Potential

The compound's unique structure allows it to penetrate the blood-brain barrier effectively, making it a candidate for treating neurological disorders. Its selectivity over other nitric oxide synthase isoforms (with 388-fold selectivity for eNOS and 135-fold for iNOS) suggests a potential therapeutic window that minimizes side effects associated with non-selective inhibitors .

Comparative Analysis

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Fluoropiperidin-3-amine hydrochloride | C5H10ClF2N | Contains only one fluorine atom |

| 3,3-Difluoropiperidin-4-amine hydrochloride | C5H10ClF2N | Fluorines at position 3 |

| 2,6-Difluoropiperidin-3-amine hydrochloride | C5H10ClF2N | Fluorines at positions 2 and 6 |

This table illustrates how variations in fluorine substitution can significantly affect the biological activity and properties of piperidine derivatives.

Case Studies

- Neuronal Nitric Oxide Synthase Inhibition : A study reported that compounds based on the 4,4-difluoropiperidine scaffold exhibited excellent permeability in PAMPA-BBB assays (Pe = ), indicating their potential as effective CNS therapeutics .

- DPP-IV Inhibition : While primarily focused on different compounds, research into DPP-IV inhibitors highlights similar mechanisms where fluorinated compounds show enhanced biological activity due to improved binding affinities and selectivity profiles .

Future Directions

Given the promising data regarding its biological activity, further research is warranted to fully elucidate the mechanisms underlying the interactions of this compound with various biological targets. Detailed studies focusing on in vivo efficacy, pharmacokinetics, and long-term safety profiles are essential for advancing this compound towards clinical applications.

Q & A

Q. Example Workflow :

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural characterization of this compound?

Methodological Answer :

Contradictions in NMR or mass spectrometry data may arise from conformational flexibility or salt-form interactions . To address this:

- Perform variable-temperature NMR to assess dynamic conformational changes .

- Use X-ray crystallography to resolve absolute configuration and hydrogen-bonding networks in the dihydrochloride form .

- Cross-validate with high-resolution mass spectrometry (HRMS) and ion mobility spectrometry to distinguish between isobaric species .

Case Study :

A 2022 study on analogous piperidine derivatives found discrepancies in -NMR shifts due to solvent polarity. Adjusting solvent systems (e.g., DMSO vs. CDCl) resolved these issues .

Basic Question: What analytical methods are suitable for assessing the purity and stability of this compound?

Q. Methodological Answer :

- HPLC with UV/ELSD detection : Quantify impurities at levels <0.1% using reverse-phase C18 columns and gradient elution .

- Karl Fischer titration : Measure residual water content, critical for hygroscopic hydrochloride salts .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures under controlled atmospheres .

Q. Critical Parameters :

| Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC | ≥98% (area normalization) | |

| Water Content | Karl Fischer | ≤5.0 mg/g | |

| Thermal Stability | TGA | Decomposition >150°C |

Advanced Question: How do environmental factors (e.g., pH, temperature) influence the compound’s reactivity in catalytic applications?

Q. Methodological Answer :

- pH-Dependent Studies : Use buffered solutions (pH 2–12) to assess protonation states of the piperidine nitrogen, which affect nucleophilicity. For example, at pH <4, the amine is fully protonated, reducing its catalytic activity .

- Temperature Kinetics : Conduct Arrhenius analysis to determine activation energy () for reactions like fluorination or amide coupling .

- In Situ Monitoring : Employ Raman spectroscopy or ReactIR to track intermediate formation under varying conditions .

Example Finding :

A 2023 computational study showed that at pH 7, the compound’s difluoropiperidine ring adopts a chair conformation, optimizing steric accessibility for SN reactions .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

Q. Regulatory Compliance :

Advanced Question: How can computational tools aid in predicting the compound’s interactions with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., GABA or kinase targets) .

- MD Simulations : Conduct 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for fluorinated vs. non-fluorated analogs .

Validation :

Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.